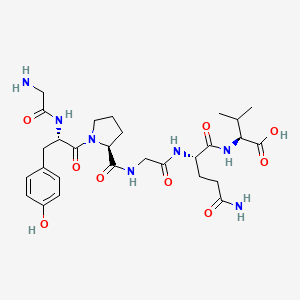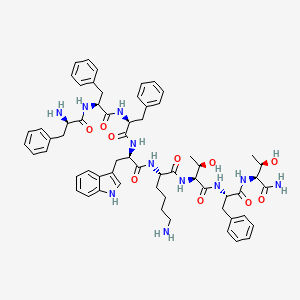
AR-08
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR-08 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of industrial reactors, purification systems, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AR-08 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
AR-08 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the compound’s reactivity and interaction with other chemicals.
Biology: Investigating its effects on biological systems, particularly its role as an α2-adrenergic receptor agonist.
Medicine: Exploring its potential therapeutic applications for conditions like ADHD.
Industry: Potential use in the development of new drugs and therapeutic agents
Mechanism of Action
AR-08 exerts its effects by binding to and activating the α2-adrenergic receptor. This receptor is part of the G protein-coupled receptor family and plays a crucial role in regulating neurotransmitter release in the central nervous system. Activation of this receptor by this compound leads to a decrease in the release of norepinephrine, resulting in reduced neuronal excitability and improved attention and focus .
Comparison with Similar Compounds
Similar Compounds
- Octopamine hydrochloride
- Synephrine hydrochloride
- RS 17053 hydrochloride
- D2343
- Salmeterol Xinafoate
- Isoxsuprine hydrochloride
- RS 100329 hydrochloride
- Salbutamol
Uniqueness
This compound is unique due to its high potency and selectivity for the α2-adrenergic receptor, making it a valuable tool for studying ADHD and related conditions. Its specific binding affinity and pharmacological profile distinguish it from other similar compounds .
Properties
IUPAC Name |
6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-7-9(18-12-14-2-3-15-12)4-8(5-13)11-10(7)16-6-17-11/h4,6H,2-3H2,1H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONXJTJRZCPBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CN2)C#N)NC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)



![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)




